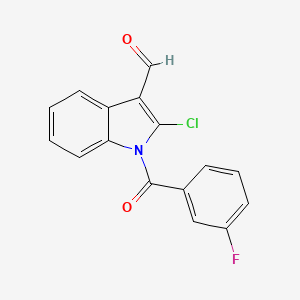
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a chloro group at the second position, a fluorobenzoyl group at the first position, and a carbaldehyde group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride.
Indole Formation: The indole ring is constructed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Substitution Reaction: The indole derivative undergoes a substitution reaction with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form 1-(3-fluorobenzoyl)indole.
Chlorination: The final step involves the chlorination of the indole derivative at the second position using reagents like N-chlorosuccinimide (NCS) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 2-Chloro-1-(3-fluorobenzoyl)indole-3-carboxylic acid
Reduction: 2-Chloro-1-(3-fluorobenzoyl)indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with biological targets such as enzymes, receptors, and DNA. The presence of functional groups like the aldehyde and fluorobenzoyl moieties may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group at the second position.
2-Chloro-1-benzoylindole-3-carbaldehyde: Lacks the fluorine atom in the benzoyl group.
2-Chloro-1-(3-chlorobenzoyl)indole-3-carbaldehyde: Contains a chloro group instead of a fluorine atom in the benzoyl group.
Uniqueness
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of both chloro and fluorobenzoyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
68770-79-6 |
|---|---|
Molecular Formula |
C16H9ClFNO2 |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
2-chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-13(9-20)12-6-1-2-7-14(12)19(15)16(21)10-4-3-5-11(18)8-10/h1-9H |
InChI Key |
BLFGSMXRNJMGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC(=CC=C3)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















